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Compound of Interest

Compound Name: DSPE-PEG-Fluor 647,MW 2000

Cat. No.: B12384108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the formulation and

characterization of fluorescently labeled liposomes incorporating 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) conjugated with Fluor 647. The

inclusion of DSPE-PEG is a widely adopted strategy to create "stealth" liposomes, which

exhibit a prolonged circulation half-life by evading the mononuclear phagocyte system.[1][2]

The covalent linkage of a fluorescent dye, such as Fluor 647, enables the tracking and

visualization of the liposomes in both in vitro and in vivo applications, which is crucial for

studying their biodistribution, cellular uptake, and subcellular localization.[3][4]

The most common and robust method for preparing these liposomes is the thin-film hydration

technique followed by extrusion.[5][6] This method involves dissolving lipids in an organic

solvent, creating a thin lipid film by evaporation, hydrating the film to form multilamellar vesicles

(MLVs), and then extruding the MLVs through polycarbonate membranes to produce

unilamellar vesicles (SUVs) with a uniform size distribution.[7][8][9]

Experimental Protocols
Protocol 1: DSPE-PEG-Fluor 647 Liposome Formulation
via Thin-Film Hydration and Extrusion
This protocol details the step-by-step process for creating fluorescently labeled unilamellar

liposomes.
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1. Materials and Equipment

Lipids:

Primary structural phospholipid (e.g., DSPC, DPPC, or Soy PC)

Cholesterol

DSPE-PEG (e.g., DSPE-PEG2000)

DSPE-PEG-Fluor 647

Solvents: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

Hydration Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer

Equipment:

Round-bottom flask

Rotary evaporator

Water bath

Vacuum pump or desiccator

Liposome extruder with heating block (e.g., Avanti Mini-Extruder)

Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

Gas-tight syringes

Vortex mixer

2. Procedure

Step 1: Lipid Film Preparation
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Weigh the required amounts of the structural phospholipid, cholesterol, DSPE-PEG, and

DSPE-PEG-Fluor 647 according to the desired molar ratios (see Table 1 for an example).[8]

Dissolve the lipid mixture in an appropriate volume of organic solvent (e.g., chloroform) in a

round-bottom flask. Ensure complete dissolution to form a clear solution.[10]

Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a

temperature above the phase transition temperature (Tc) of the lipids.

Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the

inner surface of the flask.[11]

To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at

least 1-2 hours or overnight.[8][10]

Step 2: Hydration of the Lipid Film

Pre-heat the aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid

Tc.

Add the warm hydration buffer to the flask containing the dry lipid film. The volume added will

determine the final lipid concentration.[1]

Agitate the flask to hydrate the film. This can be done by gentle rotation or vortexing. The

hydration process should be carried out for approximately 30-60 minutes at a temperature

above the Tc.[12] This step results in the formation of a milky suspension of multilamellar

vesicles (MLVs).[7]

Step 3: Size Reduction via Extrusion

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm)

and filter supports according to the manufacturer's instructions.[12]

Pre-heat the extruder's heating block to a temperature above the lipid Tc.[12]

Draw the MLV suspension into one of the gas-tight syringes.
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Place the assembled extruder in the heating block and allow it to equilibrate for 5-10

minutes.[12]

Pass the MLV suspension from the filled syringe through the polycarbonate membrane into

the empty syringe on the other side. This constitutes one pass.

Repeat this extrusion process for an odd number of passes (typically 11 to 21 times) to

ensure that the final product is collected in the opposite syringe and to achieve a

homogenous size distribution.[8][12]

The resulting translucent solution contains small unilamellar vesicles (SUVs). Store the

liposome suspension at 4°C in a sterile, sealed vial, protected from light.

Protocol 2: Physicochemical Characterization of
Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

Method: Dynamic Light Scattering (DLS).[8][13]

Procedure:

Dilute a small aliquot of the liposome suspension in the original hydration buffer or

deionized water.

Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS

instrument (e.g., Malvern Zetasizer).[14]

The PDI value indicates the uniformity of the liposome size distribution; a value below 0.2

is generally considered acceptable for a monodisperse population.[15]

2. Verification of Fluorescence

Method: Fluorescence Spectroscopy or Confocal Laser Scanning Microscopy (CLSM).[3][16]

Procedure (Spectroscopy):

Dilute the liposome sample in buffer.
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Measure the fluorescence emission spectrum using a spectrofluorometer with an

excitation wavelength appropriate for Fluor 647 (typically ~650 nm).

Confirm the presence of a characteristic emission peak (typically ~670 nm).

Note on Stability: It is crucial to recognize that some fluorescently labeled lipids can

dissociate from the liposome in biological environments, which can affect the interpretation of

uptake studies.[17] Stability can be assessed by incubating liposomes in plasma followed by

size exclusion chromatography (SEC).[17]

Data Presentation
Quantitative data for a typical DSPE-PEG-Fluor 647 liposome formulation are summarized

below.

Table 1: Example Formulation Composition

Lipid Component Molar Ratio (%) Purpose

DSPC (1,2-distearoyl-sn-

glycero-3-phosphocholine)
54.5

Main structural lipid, forms the

bilayer

Cholesterol 40
Stabilizes the lipid bilayer,

reduces permeability

DSPE-PEG2000 5
Provides "stealth" properties,

prolongs circulation

DSPE-PEG2000-Fluor 647 0.5
Provides fluorescent labeling

for tracking

Table 2: Expected Physicochemical Properties
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Parameter Typical Value Method of Analysis

Mean Hydrodynamic Diameter 100 - 140 nm
Dynamic Light Scattering

(DLS)[18]

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)[15]

Zeta Potential -10 mV to -25 mV
Electrophoretic Light

Scattering (ELS)[18]

Encapsulation Efficiency (for

loaded drug)
> 90% (with active loading)

Size Exclusion

Chromatography / HPLC[18]

Visualizations
Experimental Workflow Diagram
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1. Lipid Dissolution
(Lipids + DSPE-PEG-Fluor 647 in Organic Solvent)

2. Thin-Film Formation
(Rotary Evaporation)

3. Vacuum Drying
(Remove Residual Solvent)

4. Hydration
(Aqueous Buffer, T > Tc)

Formation of MLVs
(Multilamellar Vesicles)

5. Extrusion
(100 nm Membrane, T > Tc, 11-21 passes)

Final Product
(Fluorescent Unilamellar Vesicles)

6. Characterization
(DLS, Zeta Potential, Fluorescence)

Click to download full resolution via product page

Caption: Workflow for DSPE-PEG-Fluor 647 liposome formulation.
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Conceptual Diagram of Liposome Structure

Liposome Cross-Section

Aqueous
CoreDSPE

PEG Chain

Fluor 647
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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